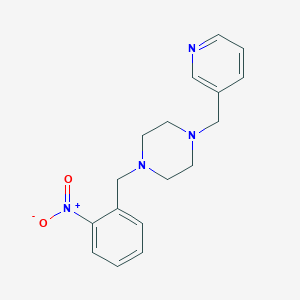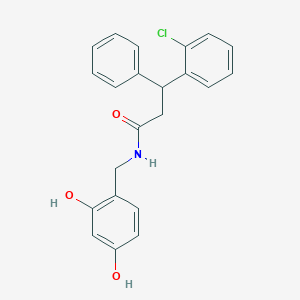
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. This compound was first synthesized in the 1970s and has since been used in various studies to understand the mechanism of action of nucleoside transporters and their role in various biological processes.
作用机制
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine acts as a competitive inhibitor of nucleoside transporters, binding to the transporter protein and preventing the transport of nucleosides across the cell membrane. This inhibition can lead to a decrease in the intracellular concentration of nucleosides, which can have various effects on cellular processes such as DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, in cancer cells, 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to inhibit cell proliferation and induce cell death by decreasing the intracellular concentration of nucleosides. In neurons, 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been shown to modulate the release of neurotransmitters by regulating the uptake of adenosine.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine in lab experiments is its ability to selectively inhibit nucleoside transporters without affecting other cellular processes. This allows researchers to study the specific role of nucleoside transporters in various biological processes. However, one limitation of using 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine is its potential toxicity, which can vary depending on the cell type and concentration used.
未来方向
There are several future directions for research involving 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine. One area of interest is the role of nucleoside transporters in cancer, as 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has shown promising results in inhibiting cancer cell proliferation. Another area of interest is the development of new compounds that can selectively target specific nucleoside transporters, which could have potential therapeutic applications in various diseases. Additionally, further research is needed to understand the physiological and biochemical effects of 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine in different cell types and tissues, as well as its potential toxicity and side effects.
合成方法
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine can be synthesized using a multi-step process that involves the reaction of 2-nitrobenzyl chloride with piperazine, followed by the reaction of the resulting product with 3-pyridinylmethylamine. The final product is purified using column chromatography to obtain pure 1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine.
科学研究应用
1-(2-nitrobenzyl)-4-(3-pyridinylmethyl)piperazine has been widely used in scientific research to study the role of nucleoside transporters in various biological processes. This compound has been used to investigate the transport of nucleosides across the cell membrane, as well as the regulation of nucleoside uptake by various factors such as pH and substrate concentration.
属性
IUPAC Name |
1-[(2-nitrophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-21(23)17-6-2-1-5-16(17)14-20-10-8-19(9-11-20)13-15-4-3-7-18-12-15/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUWSAZNEWKLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=CC=C2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5668687.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-methylbenzamide](/img/structure/B5668691.png)

![(4R)-1-(cyclopropylcarbonyl)-N-ethyl-4-{[(pyridin-2-ylthio)acetyl]amino}-L-prolinamide](/img/structure/B5668715.png)
![4-phenyl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole](/img/structure/B5668722.png)
![2-{[3-(2-ethylphenoxy)-1-azetidinyl]carbonyl}-1-methylazepane](/img/structure/B5668731.png)
![N,N-dimethyl-3-{2-[1-(3-methyl-4-pyridinyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5668736.png)
![9-allyl-4-[(5-ethyl-2-pyridinyl)methyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5668741.png)
![3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5668743.png)

![1,6-dimethyl-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5668755.png)
![1-{3-[(2-methylpyrido[2,3-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5668771.png)
![3,4-dihydroisoquinolin-2(1H)-yl{4-[(morpholin-4-ylcarbonyl)amino]phenyl}acetic acid](/img/structure/B5668783.png)
![4-[2-(1H-pyrazol-1-yl)ethyl]-1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidine](/img/structure/B5668784.png)